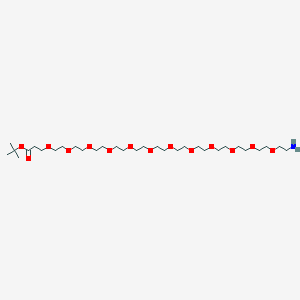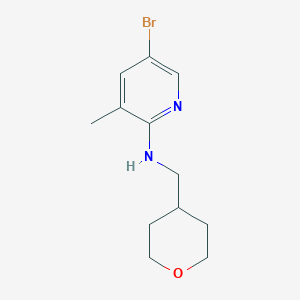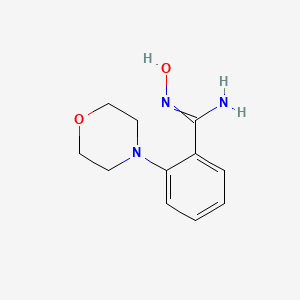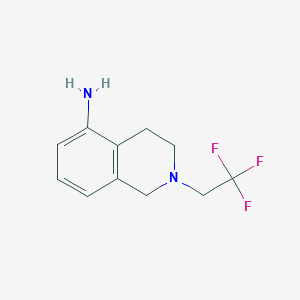
2-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroisoquinolin-5-amine
Descripción general
Descripción
The compound “2-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroisoquinolin-5-amine” is a derivative of tetrahydroisoquinoline, which is a type of organic compound. The “2,2,2-Trifluoroethyl” group attached to it suggests that it contains a trifluoroethyl group, which is a type of alkyl group that contains three fluorine atoms .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the trifluoroethyl group in the compound could influence its polarity, boiling point, and other properties .Aplicaciones Científicas De Investigación
Surface Modification of Ultrafiltration Membranes
The compound has been utilized in the synthesis of a fluorine-containing amphiphilic graft copolymer, which is used for tuning the hydrophilicity and antifouling properties of polyvinylidene fluoride (PVDF) ultrafiltration membranes . This application is crucial in enhancing the performance of membranes used in water treatment processes, where improved hydrophilicity can significantly increase water permeance and reduce fouling.
Antifouling Properties Enhancement
The amphiphilic nature of the synthesized graft copolymer containing the compound contributes to the formation of self-assembled nanostructures. These structures are beneficial for microphase separation, which is a key factor in improving the antifouling properties of PVDF membranes . This is particularly important for maintaining membrane efficiency and longevity in various separation processes.
Mechanical Property Improvement
Incorporating the compound into the graft copolymer has shown to enhance the mechanical properties of PVDF membranes. The tensile strength of the membranes can reach higher values compared to those reported in the literature, indicating a significant improvement in durability and robustness .
Water Treatment and Purification
The compound’s application extends to water treatment and purification, where it plays a role in the separation of clean water from contaminants such as oils, wastewater, proteins, and nanoparticles . This is achieved through the improved structure and morphology of the PVDF membranes after modification with the graft copolymer.
Research and Development of Fluorinated Compounds
The compound serves as a building block for the development of various fluorinated pyridazines and fluoroalkyl hydrazones of β-phosphonates . These fluorinated compounds have potential applications in pharmaceuticals, agrochemicals, and materials science due to their unique properties imparted by the fluorine atoms.
Analytical Chemistry Applications
In analytical chemistry, the compound is used to determine aldehydes and acetone simultaneously in water . This application is essential for environmental monitoring and quality control in industries where these volatile organic compounds are of concern.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2,2,2-trifluoroethyl)-3,4-dihydro-1H-isoquinolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2/c12-11(13,14)7-16-5-4-9-8(6-16)2-1-3-10(9)15/h1-3H,4-7,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJVNWUVONCETK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=CC=C2)N)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroisoquinolin-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



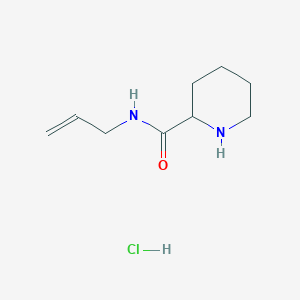

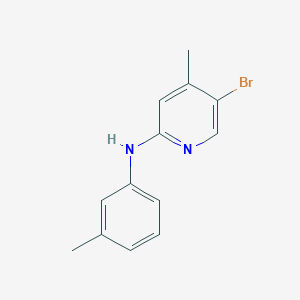
![3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B1443312.png)
![6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1443313.png)

